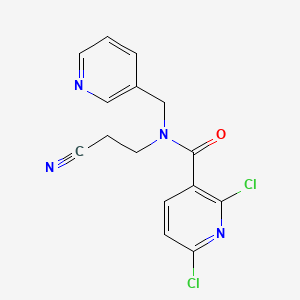

2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related pyridine carboxamide derivatives typically begins with pyridine-2,6-dicarbonyl dichloride as a starting material. For instance, one study describes the synthesis of chiral linear and macrocyclic bridged pyridines by coupling pyridine-2,6-dicarbonyl dichloride with various reagents, such as D-alanyl methyl ester, to yield a series of bis-carboxamide pyridine derivatives with potential antimicrobial properties . Another study reports the synthesis of a pyridine-2,6-dicarboxamide derivative by reacting 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride, which was then characterized and evaluated for antibacterial activities .

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is often characterized using techniques such as FT-IR, NMR spectroscopies, and X-ray crystallography. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a synthesized pyridine-2,6-dicarboxamide derivative were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement . The study also explored the effect of different solvents on the geometry and properties of the compound.

Chemical Reactions Analysis

Pyridine carboxamide derivatives can participate in various chemical reactions. One study demonstrated the catalytic activity of a synthesized pyridine-2,6-dicarboxamide derivative in the transfer hydrogenation reaction of ketones under mild conditions . This highlights the potential utility of such compounds in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives, such as their crystalline forms, are influenced by intermolecular and intramolecular hydrogen bonding. One paper discusses the presence of a strong hydrogen bonding network for pyridine-2,6-dicarboxamide in both solid state and solution, which affects its extended structure . The study also compares the hydrogen bonding patterns and extended structures of related compounds, demonstrating how modifications to the molecular structure can significantly alter these properties.

Eigenschaften

IUPAC Name |

2,6-dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O/c16-13-5-4-12(14(17)20-13)15(22)21(8-2-6-18)10-11-3-1-7-19-9-11/h1,3-5,7,9H,2,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYTVNXZEGACIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC#N)C(=O)C2=C(N=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B3002388.png)

![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)

![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)

![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)

![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)